

Application Note: ^1H and ^{13}C NMR Spectral Assignment of Methyl 2-hydroxyisobutyrate

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Compound of Interest

Compound Name: Methyl 2-hydroxyisobutyrate

Cat. No.: B147191

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Abstract

This application note provides a detailed analysis and spectral assignment of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Methyl 2-hydroxyisobutyrate**. The data presented herein serves as a reference for the structural elucidation and quality control of this compound, which is a valuable building block in organic synthesis and drug development. Detailed experimental protocols for sample preparation and spectral acquisition are also provided.

Introduction

Methyl 2-hydroxyisobutyrate is a simple ester with the chemical formula $\text{C}_5\text{H}_{10}\text{O}_3$. Accurate and unambiguous assignment of its NMR spectra is crucial for its identification and for monitoring reactions in which it is a reactant or product. This document outlines the complete assignment of the proton (^1H) and carbon-13 (^{13}C) NMR spectra, recorded in deuterated chloroform (CDCl_3).

Data Presentation

The ^1H and ^{13}C NMR spectral data for **Methyl 2-hydroxyisobutyrate** are summarized in the tables below. The assignments are based on chemical shifts (δ), signal multiplicities, and integration values.

Table 1: ¹H NMR Spectral Data for **Methyl 2-hydroxyisobutyrate** (500 MHz, CDCl₃)

Signal Label	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
A	3.78	Singlet	3H	-OCH ₃ (Methyl ester protons)
B	3.25	Singlet	1H	-OH (Hydroxy proton)
C	1.47	Singlet	6H	-C(CH ₃) ₂ (Gem-dimethyl protons)

Table 2: ¹³C NMR Spectral Data for **Methyl 2-hydroxyisobutyrate** (125 MHz, CDCl₃)

Signal Label	Chemical Shift (δ, ppm)	Assignment
1	176.4	C=O (Ester carbonyl carbon)
2	72.9	-C(OH) (Quaternary carbon)
3	52.6	-OCH ₃ (Methyl ester carbon)
4	26.2	-C(CH ₃) ₂ (Gem-dimethyl carbons)

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of **Methyl 2-hydroxyisobutyrate** is provided below.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **Methyl 2-hydroxyisobutyrate** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Mixing: Gently swirl the vial to ensure complete dissolution of the sample.

- Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

- Instrument: Bruker Avance 500 Spectrometer (or equivalent)
- Solvent: CDCl₃
- Temperature: 298 K

¹H NMR Spectroscopy:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 12.0 ppm
- Transmitter Frequency Offset: 6.0 ppm

¹³C NMR Spectroscopy:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

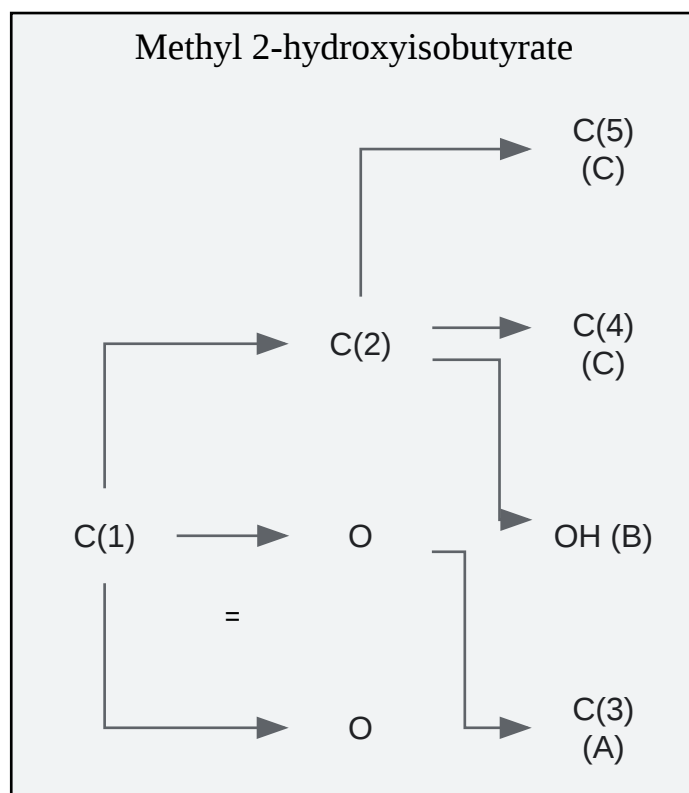
- Transmitter Frequency Offset: 100 ppm

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the ^1H spectrum to the TMS signal at 0.00 ppm. Reference the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all peaks.

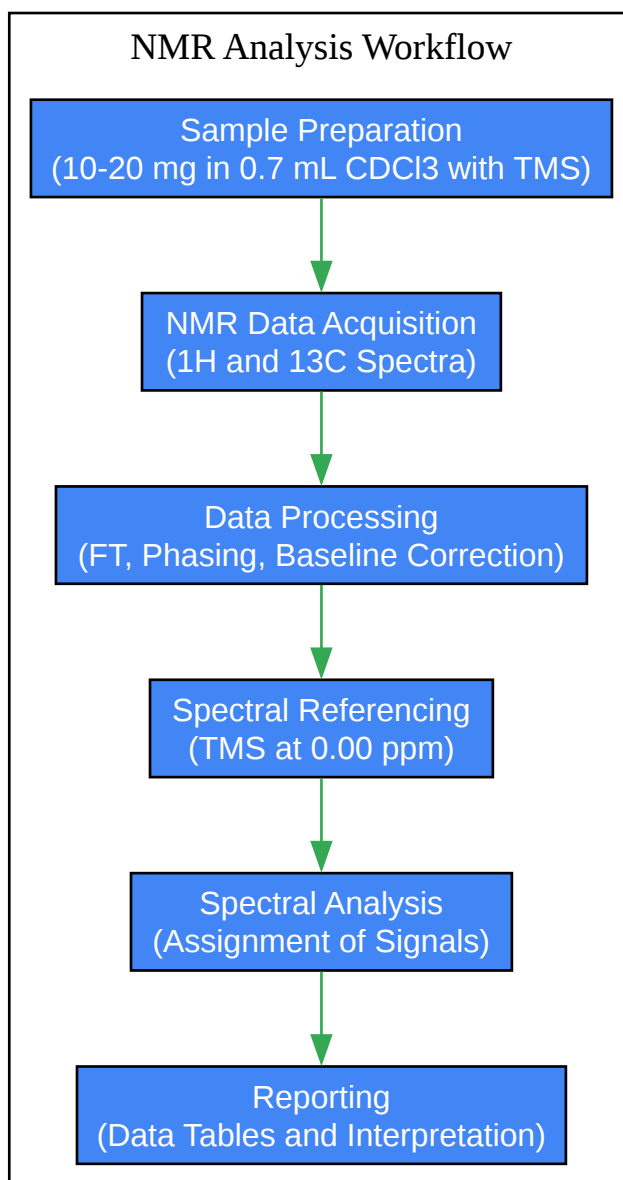
Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.



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Caption: Molecular structure of **Methyl 2-hydroxyisobutyrate** with atom numbering and proton assignments.



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Caption: Experimental workflow for the NMR analysis of **Methyl 2-hydroxyisobutyrate**.

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